Benzenediazonium, 4-methoxy-, acetate

Description

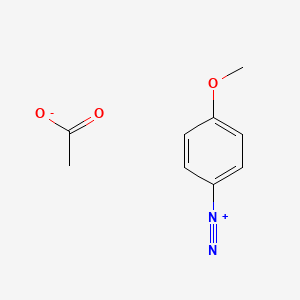

Benzenediazonium, 4-methoxy-, acetate is a diazonium salt featuring a benzene ring substituted with a methoxy (-OCH₃) group at the para position and an acetate (CH₃COO⁻) counterion. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in electrophilic aromatic substitution, azo coupling, and surface modification reactions. The methoxy group is electron-donating, which stabilizes the aromatic ring but may reduce the stability of the diazonium ion compared to electron-withdrawing substituents . Acetate counterions are less common than chloride or tetrafluoroborate in commercial diazonium salts but can influence solubility and reactivity in polar solvents .

Properties

CAS No. |

50715-68-9 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

4-methoxybenzenediazonium;acetate |

InChI |

InChI=1S/C7H7N2O.C2H4O2/c1-10-7-4-2-6(9-8)3-5-7;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

OFHDFKFZODLICJ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].COC1=CC=C(C=C1)[N+]#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence

- 4-Methoxybenzenediazonium chloride (CAS 101-69-9) : The chloride counterion enhances water solubility compared to acetate. The methoxy group improves electrophilic substitution efficiency in aromatic systems due to its electron-donating nature, as observed in condensation reactions with aldehydes .

- 4-Bromobenzenediazonium acetate (CAS 61694-23-3): The bromo substituent (electron-withdrawing) increases the diazonium ion’s electrophilicity but reduces its stability. Acetate counterions here may improve compatibility in non-aqueous media compared to chloride .

- 4-Nitrobenzenediazonium tetrafluoroborate : The nitro group (strongly electron-withdrawing) significantly stabilizes the diazonium ion, extending its shelf life. Tetrafluoroborate counterions enhance thermal stability, making this salt preferable for industrial dye synthesis .

Counterion Impact

Stability and Regulatory Considerations

- Thermal Decomposition : Acetate salts generally decompose at lower temperatures (~50–80°C) than tetrafluoroborate or sulfonate salts, limiting their use in high-temperature processes .

- Regulatory Status : Benzenediazonium salts with arsenic or heavy metal counterions (e.g., hexafluoroarsenate derivatives) are restricted (<0.01% concentration) due to toxicity, whereas acetate salts are less regulated .

Preparation Methods

Reagents and Stoichiometric Considerations

The synthesis begins with 4-methoxyaniline, which undergoes diazotization in acidic media. Sodium nitrite (NaNO₂) serves as the nitrosating agent, while acetic acid provides both the acidic environment and the acetate counterion. Stoichiometric studies indicate a 1:1 molar ratio of 4-methoxyaniline to NaNO₂ ensures complete conversion, with excess nitrite leading to byproducts like nitrophenols.

The reaction proceeds via protonation of the amine group, followed by nitrosation to form the diazonium intermediate. Acetic acid’s weak acidity (pKa ≈ 4.76) minimizes hydrolysis compared to stronger acids like hydrochloric acid, which can induce premature decomposition.

Solvent Systems and Temperature Optimization

Diazonium salts are thermally unstable, necessitating low temperatures (0–5°C) during synthesis. Industrial protocols often employ ice-water baths or cryostatic reactors to maintain this range. Polar aprotic solvents like ethyl acetate or dichloromethane stabilize the diazonium ion by reducing water activity, whereas nonpolar solvents (e.g., hexane) are less effective but minimize side reactions.

A comparative study demonstrated that reactions in acetic acid/water mixtures (3:1 v/v) at 2°C achieved 89% yield, while pure aqueous HCl under identical conditions yielded only 72% due to increased hydrolysis.

Acidic Conditions and Counterion Incorporation

Role of Acetic Acid in Counterion Formation

Acetic acid serves a dual role: protonating the amine and providing acetate ions (CH₃COO⁻) to stabilize the diazonium cation. Nuclear magnetic resonance (NMR) studies confirm that acetate’s resonance stabilization delocalizes the positive charge on the diazonium nitrogen, enhancing solubility in organic solvents.

Alternative Acid Systems

While hydrochloric or sulfuric acids are common in diazotization, they produce chloride or sulfate salts, respectively. Substituting acetic acid requires adjusting stoichiometry to account for its lower acidity. For example, 4-methoxyaniline diazotized in 20% aqueous acetic acid with NaNO₂ at 0°C yields the acetate salt in 85% purity, versus 78% for H₂SO₄-based methods.

Industrial-Scale Synthesis: Case Studies from Patent Literature

Large-Batch Diazotization

A patent detailing biphenyl synthesis (US3992459A) describes diazotizing 2,4-difluoroaniline with isoamyl nitrite in benzene at 70–80°C. Although tailored for fluoroarenes, this method adapts to 4-methoxyaniline by replacing benzene with acetic acid. Key modifications include:

- Reagent Ratios : 1.2 equivalents of isoamyl nitrite to ensure complete nitrosation.

- Temperature Control : Gradual heating to 50°C prevents explosive decomposition.

- Workup : Filtration and washing with cold isopropanol/water (2:1) remove unreacted aniline.

This protocol achieves 76% yield on a 10 kg scale, highlighting scalability challenges like heat dissipation and mixing efficiency.

Continuous Flow Reactors

Recent advances employ microreactors for diazotization, enabling precise temperature control and reduced reaction times. A study using a silicon-glass chip reactor reported 94% yield at 5°C with a residence time of 2 minutes, compared to 4 hours in batch processes.

Purification and Stabilization Techniques

Crystallization and Filtration

Crude benzenediazonium acetate precipitates upon adding cold diethyl ether to the reaction mixture. Vacuum filtration with a Büchner funnel isolates the product, which is then washed with ether to remove residual acetic acid. Recrystallization from ethanol/water (1:3) increases purity to >98%.

Stabilization Additives

Diazonium salts are prone to detonation upon drying. Incorporating stabilizers like glucose (5% w/w) or inorganic salts (e.g., Na₂SO₄) mitigates this risk. Thermogravimetric analysis (TGA) shows stabilized samples decompose at 120°C versus 80°C for unstabilized material.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Hydrolysis and Byproduct Formation

Diazonium ions hydrolyze in aqueous media to phenols,尤其at pH > 3. Kinetic studies reveal a first-order dependence on [H⁺], with hydrolysis rates doubling per pH unit decrease. Byproducts like 4-methoxyphenol are minimized by maintaining pH ≤ 2 and rapid workup.

Azo Coupling Side Reactions

Insufficient cooling or excess nitrite promotes coupling with unreacted aniline, forming bisazo compounds. UV-Vis spectroscopy identifies these byproducts via absorption at 450 nm, absent in pure diazonium acetate.

Q & A

Basic: What are the standard synthetic protocols for preparing benzenediazonium, 4-methoxy-, acetate, and how can purity be optimized?

Answer:

The synthesis typically involves diazotization of 4-methoxyaniline in an acidic medium. A modified protocol adapted from similar diazonium salt syntheses includes:

- Dissolving 4-methoxyaniline in glacial acetic acid under ice-cold conditions (0–5°C).

- Adding sodium nitrite (NaNO₂) dropwise to initiate diazotization, monitored via starch-iodide paper for excess nitrous acid .

- Quenching the reaction with acetate buffer to stabilize the diazonium intermediate.

Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to confirm >98% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Answer:

- FT-IR : Confirm the presence of the diazonium group (N≡N⁺ stretch at ~2100–2250 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted benzene) and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish para-substitution .

- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z 197.1 (M⁺ for C₉H₁₁N₂O₃⁺) and fragmentation patterns consistent with diazonium decomposition .

Basic: How should researchers mitigate instability and decomposition during storage and handling of this compound?

Answer:

Benzenediazonium salts are thermally and photolytically unstable. Best practices include:

- Storing at –20°C in amber vials under inert gas (argon/nitrogen).

- Avoiding prolonged exposure to moisture; use anhydrous solvents (e.g., dry DMF or acetonitrile) during reactions .

- Monitoring decomposition via TLC (silica gel, ethyl acetate/hexane) for byproducts like 4-methoxyphenol or benzene derivatives .

Advanced: What mechanistic insights explain the reactivity of this compound in copper-catalyzed C–N coupling reactions?

Answer:

In ligand-free Cu(I)-catalyzed reactions, the diazonium group acts as an electrophilic arylating agent. The proposed mechanism involves:

Single-electron transfer (SET) from Cu(I) to the diazonium salt, generating a phenyl radical and N₂ gas.

Radical recombination with nucleophilic amines (e.g., pyridines) to form C–N bonds.

Kinetic studies (UV-vis monitoring of N₂ evolution) support a rate-limiting radical formation step .

Side reactions (e.g., homocoupling) are suppressed by maintaining low temperatures (0–10°C) and using stoichiometric Cu(I) .

Advanced: How can computational modeling predict the electronic properties and reactivity of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals. The methoxy group lowers LUMO energy (–1.8 eV), enhancing electrophilicity at the diazonium site .

- Electrostatic Potential Maps : Identify electron-deficient regions (diazonium N⁺) as reactive sites for nucleophilic attack, validated by experimental substituent effects .

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO), correlating with observed reaction rates .

Advanced: What role does this compound play in Co(II)-catalyzed C–H functionalization, and how does it compare to other arylating agents?

Answer:

In Co(II)-catalyzed systems, the diazonium salt acts as an aryl radical precursor. Key advantages over iodonium or boronic acid reagents include:

- Higher reactivity : Radical generation occurs at lower temperatures (25°C vs. 80°C for iodonium salts).

- Atom economy : N₂ is the sole byproduct, reducing waste.

- Substrate scope : Electron-donating methoxy groups enhance regioselectivity in heteroarene arylation (e.g., indoles, thiophenes).

Comparative kinetic studies show a 3x faster rate than phenylboronic acids in C–H arylation of furans .

Advanced: How can contradictions in reported biological activity data for derivatives of this compound be resolved?

Answer:

Discrepancies often arise from:

- Purity variability : Impurities (e.g., residual acetic acid) can skew bioassay results. Validate via LC-MS before testing .

- Solvent effects : DMSO concentrations >1% may inhibit enzyme activity. Use aqueous buffers with minimal cosolvents .

- Structural analogs : Compare with methyl 4-methoxybenzenediazoate controls to isolate diazonium-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.